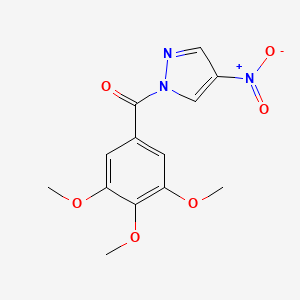
3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a synthetic compound that has been of interest to researchers due to its potential as an anti-cancer agent. CPDD belongs to the class of compounds known as pyrrolopyrimidines, which have been shown to have anti-proliferative effects on cancer cells.
Mécanisme D'action
The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is not fully understood. However, it is believed that this compound inhibits the activity of several enzymes that are involved in cancer cell proliferation and survival. In addition, this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. In vitro studies have shown that this compound inhibits the activity of several enzymes that are involved in cancer cell proliferation and survival. In addition, this compound has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione in lab experiments is that it has been shown to have anti-cancer properties in vitro. This makes it a promising candidate for further research into its potential as an anti-cancer agent. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its anti-cancer properties.
Orientations Futures
There are several future directions for research into 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. One area of research could focus on understanding its mechanism of action. This could involve studying the effects of this compound on specific enzymes that are involved in cancer cell proliferation and survival. Another area of research could focus on developing more effective methods for delivering this compound to cancer cells. This could involve developing new drug delivery systems that specifically target cancer cells. Finally, future research could focus on developing new analogs of this compound that have improved anti-cancer properties.
Méthodes De Synthèse
The synthesis of 3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione involves several steps. The starting material is 2-chlorobenzaldehyde, which is reacted with piperidine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine. This amine is then reacted with 3-chloro-1,2-propanediol to form the this compound molecule.
Applications De Recherche Scientifique
3-chloro-1-(2-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been studied extensively for its anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of a wide range of cancer cells, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival.
Propriétés
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-10-6-2-3-7-11(10)19-14(20)12(17)13(15(19)21)18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAAKFNVNNIXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)

![6-bromo-2-(4-ethoxyphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5739170.png)
![2-[(2-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5739179.png)
![6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B5739186.png)
![N-[2-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B5739189.png)

![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5739200.png)


![3-(difluoromethyl)-N-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739242.png)
